![molecular formula C11H11N3O B2868291 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile CAS No. 116248-07-8](/img/structure/B2868291.png)
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H11N3O . It is also known as "3-Pyridinecarbonitrile, 6-(4-oxo-1-piperidinyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 . This indicates that the molecule consists of a pyridine ring substituted with a carbonitrile group at the 3-position and a 4-oxopiperidin-1-yl group at the 6-position .Aplicaciones Científicas De Investigación
Development of Anticoagulants
The compound “6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a key component in the development of certain anticoagulants, such as Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa), which is crucial in the blood coagulation process . This makes it a valuable compound in the development of treatments for various thromboembolic diseases .
Inhibition of Thrombin Generation
The compound indirectly inhibits platelet aggregation by reducing thrombin generation . This property is beneficial in the prevention and treatment of diseases related to blood clotting .
Development of Orally Bioavailable Medications
The compound is used in the development of orally bioavailable medications . This means that the medication can be taken by mouth and is effectively absorbed into the body to exert its therapeutic effects .
Treatment of Cardiovascular Disorders
Given its role in the development of anticoagulants, the compound can be used in the treatment of various cardiovascular disorders, including acute coronary syndrome (ACS), sudden cardiac death, peripheral arterial occlusion, ischemic stroke, deep vein thrombosis (DVT), and pulmonary embolism .
Research in Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This makes it a valuable compound in pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted in the body .
Drug Interaction Studies
The compound has a low potential for drug-drug interactions . This makes it a useful compound in studies investigating the interactions between different drugs, which is crucial in ensuring the safe and effective use of medications .
Mecanismo De Acción
Target of Action
The primary target of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
This compound acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation and, consequently, fibrin formation . This results in an antithrombotic effect, preventing the formation of harmful blood clots .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . Elimination pathways may include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation and fibrin formation . This results in an antithrombotic effect, reducing the risk of harmful clot formation .
Propiedades
IUPAC Name |
6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKYOINYKWSUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.